molecular formula C21H27N2O2+ B1211588 Vincadifformine(1+)

Vincadifformine(1+)

Cat. No. B1211588
M. Wt: 339.5 g/mol
InChI Key: GIGFIWJRTMBSRP-ACRUOGEOSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-vincadifformine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of (-)-vincadifformine. The major species at pH 7.3. It is a conjugate acid of a (-)-vincadifformine. It is an enantiomer of a (+)-vincadifformine(1+).

Scientific Research Applications

Cytotoxic and Antimicrobial Activities

Vincadifformine(1+) derivatives exhibit significant cytotoxicities against tumor cell lines, particularly in head and neck squamous cell carcinoma. They also display antimicrobial activities against fungi and bacteria. Alkaloids derived from Vincadifformine(1+) have been found to have these properties in various studies. For instance, one study demonstrated the cytotoxicity of these alkaloids against tumor cell lines and their antimicrobial effectiveness against Staphylococcus aureus and two fungi, Alternaria alternata and Phytophthora capsici (Zhang, Hua, Song, & Feng, 2014).

Stress-Induced Modification of Alkaloids

Research on Vinca minor has shown that stress can induce changes in major indole alkaloids, including Vincadifformine(1+). This modification, facilitated by cytochrome P450 enzymes, leads to the formation of new compounds with potentially different bioactivities. This category of modified alkaloids is suggested to be distinct from traditional phytoalexins or phytoanticipins (Abouzeid, Beutling, & Selmar, 2019).

Antiplasmodial Properties

Vincadifformine(1+) and its analogs have shown promising antiplasmodial activity. For example, a study using QSAR analysis revealed that certain vincadifformine analogs are effective against the chloroquine-sensitive Plasmodium falciparum strain. This indicates potential applications in malaria treatment (Tahir, Mudasir, Yulistia, & Mustofa, 2010).

Synthetic Applications

Vincadifformine(1+) has been the focus of several synthetic studies, illustrating its importance in organic chemistry. Techniques like thiourea-phosphonium salt catalyzed reactions and studies on the epimerization of compounds with D-secoaspidospermane skeleton have been applied to vincadifformine (Pan, Zheng, Fang, Hong, Liu, Yu, & Zhao, 2019); (Kalaus, Szabo, Éles, Szántay, Juhász, Greiner, Brlik, & Kajtár-Peredy, 2000).

Alkaloid Biosynthesis in Plants

Studies have focused on the role of Vincadifformine(1+) in the biosynthesis of alkaloids in plants like Vinca minor. For instance, research has shown how treatment with methyl jasmonate can alter the pattern and composition of indole alkaloids in plants, affecting levels of vincadifformine and other alkaloids (Abouzeid, Beutling, Surup, Bar, Amer, Badria, Yahyazadeh, Brönstrup, & Selmar, 2017).

properties

Product Name

Vincadifformine(1+)

Molecular Formula

C21H27N2O2+

Molecular Weight

339.5 g/mol

IUPAC Name

methyl (1R,12S,19S)-12-ethyl-8-aza-16-azoniapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C21H26N2O2/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2/h4-5,7-8,19,22H,3,6,9-13H2,1-2H3/p+1/t19-,20-,21-/m0/s1

InChI Key

GIGFIWJRTMBSRP-ACRUOGEOSA-O

Isomeric SMILES

CC[C@@]12CCC[NH+]3[C@@H]1[C@@]4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

SMILES

CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Canonical SMILES

CCC12CCC[NH+]3C1C4(CC3)C5=CC=CC=C5NC4=C(C2)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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